2-(3-butoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
2-(3-butoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural and electronic properties .
Preparation Methods
The synthesis of thiophene derivatives, including 2-(3-butoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide, typically involves heterocyclization reactions. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods often involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions. Industrial production methods may utilize microwave irradiation or other advanced techniques to enhance yield and efficiency .
Chemical Reactions Analysis
Thiophene derivatives undergo various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenation or nitration under acidic or basic conditions. Major products formed from these reactions include substituted thiophenes with diverse functional groups .
Scientific Research Applications
2-(3-butoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide has significant applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, thiophene derivatives are explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents . In the industry, they are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of thiophene derivatives involves their interaction with specific molecular targets and pathways. For instance, some thiophene-based compounds act as voltage-gated sodium channel blockers, while others inhibit specific enzymes or receptors . The exact mechanism of 2-(3-butoxybenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide would depend on its specific structure and functional groups .
Comparison with Similar Compounds
Thiophene derivatives are compared with other heterocyclic compounds like benzothiazoles and pyridines . While all these compounds exhibit significant biological activity, thiophene derivatives are unique due to their sulfur-containing ring, which imparts distinct electronic properties . Similar compounds include suprofen, a nonsteroidal anti-inflammatory drug, and articaine, a dental anesthetic .
Properties
IUPAC Name |
2-[(3-butoxybenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-3-4-11-25-14-8-5-7-13(12-14)18(23)22-20-17(19(24)21-2)15-9-6-10-16(15)26-20/h5,7-8,12H,3-4,6,9-11H2,1-2H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKXIFLYVKEQHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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